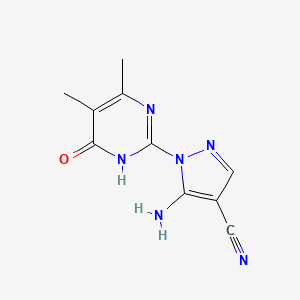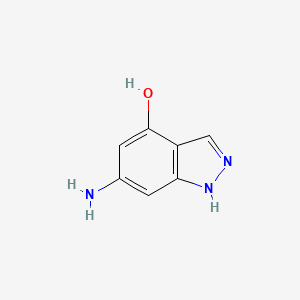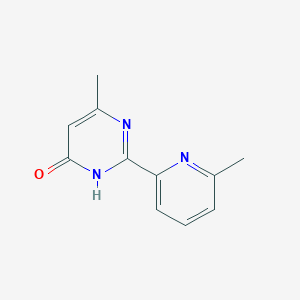![molecular formula C11H14ClN3OS B1384467 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1033851-21-6](/img/structure/B1384467.png)
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride
Overview
Description
“2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride” is characterized by the presence of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Pharmacological Potential : 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride is involved in the synthesis of a wide range of quinazolin-4(3H)-one derivatives. These compounds show promise in pharmacological applications due to their significant biological activities. For instance, some synthesized quinazolin-4(3H)-one derivatives exhibit notable H1-antihistaminic activity and have been identified as potential new classes of H1-antihistaminic agents. Specifically, one study highlighted a compound that showed exceptional activity in protecting guinea pigs from histamine-induced bronchospasm, suggesting its potential as a lead molecule for further development of H1-antihistaminic agents (Alagarsamy et al., 2013).
Diverse Pharmacological Properties : Various synthesized 2-substituted quinazolin-4(3H)-one compounds exhibit a wide range of pharmacological properties. For instance, some compounds have been studied for their analgesic and anti-inflammatory potential. One such compound demonstrated significant analgesic activity, while another showed potent anti-inflammatory effects, comparable to known standards, highlighting their therapeutic potential (Alagarsamy, Solomon, & Murugesan, 2008).
Anticonvulsant and Neuroprotective Effects : Some quinazolin-4(3H)-one derivatives have been explored for their anticonvulsant activities. For instance, a study focusing on the 6 Hz psychomotor seizure test found that certain compounds demonstrated significant protection against seizures, indicating their potential for treating neurological disorders (Kumar et al., 2011).
Antihypertensive Activity : The quinazolin-4(3H)-one framework has also been used to develop compounds with antihypertensive properties. A series of synthesized quinazolin-4(3H)-one derivatives demonstrated significant in vivo antihypertensive activity, with one compound showing superior performance compared to a standard antihypertensive drug (Alagarsamy & Pathak, 2007).
Antitubercular Properties : Certain quinazolin-4(3H)-one derivatives have shown promising results as direct inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), indicating their potential as novel antitubercular agents. These compounds exhibited good antitubercular activity and were non-toxic to normal cells, highlighting their therapeutic potential (Deshpande et al., 2021).
Future Directions
The future directions in the research of quinazolinone derivatives like “2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride” could involve exploring their potential therapeutic applications, optimizing their synthesis methods, and investigating their mechanism of action in more detail. Further studies could also focus on the development of novel quinazolinone derivatives with improved pharmacological profiles .
properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJUVBYWKDDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)
